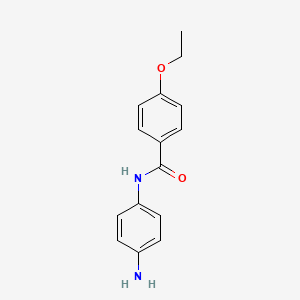

N-(4-Aminophenyl)-4-ethoxybenzamide

Description

N-(4-Aminophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-aminophenyl group attached to the amide nitrogen and a 4-ethoxy-substituted benzoyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the benzoyl ring distinguishes it from simpler analogs like N-(4-aminophenyl)benzamide (lacking the ethoxy group) . This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly those targeting enzymes or receptors where electron-donating substituents (e.g., ethoxy, amino) modulate binding affinity or solubility .

Properties

IUPAC Name |

N-(4-aminophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSBJEGWQLSWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is typically done through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminophenyl)-4-ethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of DNA methyltransferases, thereby affecting gene expression and cellular functions. The compound can bind to the active site of the enzyme, preventing the methylation of DNA and leading to changes in gene expression patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

*Calculated based on molecular formula C₁₅H₁₆N₂O₂.

Key Observations:

Electron-Donating vs. Amino groups (primary or secondary) introduce hydrogen-bonding capacity, critical for interactions with biological targets like enzymes .

Positional Effects: Substituents at the 2-position (e.g., 2-methoxy in N-(4-amino-2-methoxyphenyl)benzamide) may sterically hinder binding compared to para-substituted analogs .

Physicochemical Properties

- Solubility : Ethoxy groups may confer higher lipophilicity (logP) compared to methoxy analogs, impacting bioavailability .

- Crystallinity: Bromo or nitro substituents (e.g., in N-(2-nitrophenyl)-4-bromo-benzamide) often yield crystalline solids suitable for X-ray studies, whereas ethoxy/amino analogs may require specialized recrystallization .

Biological Activity

N-(4-Aminophenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O2

- IUPAC Name : this compound

The structure comprises an amino group and an ethoxybenzamide moiety, which are crucial for its biological interactions.

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which is essential for understanding metabolic pathways.

- Mechanism of Action : The compound interacts with specific enzymes, altering their kinetic parameters such as and . This suggests a potential mechanism of action that could be leveraged for therapeutic purposes.

- Research Findings : Studies indicate that this compound can inhibit key enzymes involved in metabolic processes, providing insights into its pharmacological potential.

2. Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases.

- Experimental Models : Research has utilized neuronal cell cultures subjected to oxidative stress to assess the compound's protective effects.

- Results : Findings suggest that this compound reduces markers of oxidative stress and inflammation, potentially enhancing neuronal survival under stress conditions.

3. Antioxidant Activity

Antioxidant properties are critical for compounds aimed at protecting cells from oxidative damage.

- DPPH Assay : The antioxidant activity was evaluated using the DPPH method, where the compound exhibited significant scavenging ability, indicating its potential as an antioxidant agent .

| Compound | DPPH Inhibition (%) |

|---|---|

| This compound | 16.75 ± 1.18% |

| Standard Antioxidants | Higher than test compound |

4. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

- Microbial Assays : The compound demonstrated growth inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.

| Microbe | Inhibition Zone Diameter (mm) |

|---|---|

| Enterococcus faecium | 17 |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 10 |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Neuroprotection in Cell Cultures : Research demonstrated that treatment with the compound led to increased cell viability and reduced apoptotic markers in neuronal cultures exposed to neurotoxic agents.

- Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes, suggesting its potential role in drug design targeting metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.